5-Bromoisoindoline
Overview
Description
5-Bromoisoindoline is a brominated derivative of isoindoline, a structural isomer of indole. The presence of a bromine atom on the isoindoline framework significantly alters its chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Synthesis Analysis
The synthesis of brominated isoindolines, such as 5-bromoisoindoline, can be achieved through various methods. One approach involves the copper-catalyzed aerobic cyclization of tetrahydroisoquinolines with bromoketones and electron-deficient alkenes, using air as a terminal oxidant. This method provides a variety of functionalized products under eco-friendly conditions and features a broad substrate scope . Another method for synthesizing brominated isoquinolines, which could be adapted for isoindolines, is the regioselective monobromination of isoquinoline in concentrated sulfuric acid using N-bromosuccinimide (NBS) or in triflic acid using N,N'-dibromoisocyanuric acid (DBI) . This process is highly sensitive to the choice of brominating agent, acid, temperature, and concentration.
Molecular Structure Analysis
The molecular structure of 5-bromoisoindoline includes a bromine atom at the 5-position of the isoindoline ring. This substitution pattern can influence the electronic distribution within the molecule and affect its reactivity. The presence of the bromine atom can also impact the molecule's ability to participate in further chemical transformations, such as nucleophilic substitution reactions.
Chemical Reactions Analysis
Brominated isoindolines can undergo various chemical reactions, leveraging the bromine atom as a reactive site. For instance, the bromo group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of different substituents at the 5-position . The bromo group's stability during certain reactions, such as the Skraup synthesis of hydroxyquinolines, and its subsequent ease of removal, highlights its utility in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromoisoindoline are influenced by the presence of the bromine atom. Bromine is a heavy atom that can contribute to the overall molecular weight and density of the compound. The electronegativity of bromine can also affect the compound's boiling point, melting point, and solubility in various solvents. The reactivity of 5-bromoisoindoline towards different reagents and conditions can be exploited in the synthesis of complex molecules, as seen in the preparation of lanthanide complexes where brominated aromatic compounds serve as ligands . The bromine atom in these compounds can participate in coordination chemistry, contributing to the formation of stable metal complexes with specific properties, such as luminescence and magnetism .
Scientific Research Applications
Prodrug System Development
5-Bromoisoindoline and its derivatives have been explored for their potential in prodrug systems. For example, 5-Chloromethyl-1-methyl-2-nitroimidazole reacts with the anion derived from 5-bromoisoquinolin-1-one, leading to the release of 5-bromoisoquinolin-1-one upon biomimetic reduction. This mechanism shows potential for selective drug delivery to hypoxic tissues (Parveen et al., 1999).
Synthesis and Chemical Properties
Bromination processes of various compounds, including isoquinoline, have been studied to understand the regioselective monobromination in concentrated acids. This research provides insight into the synthesis and properties of compounds like 5-bromoisoquinoline (Brown & Gouliaev, 2004).
Novel Series of 5-HT(2C) Receptor Inverse Agonists
Research has identified biarylcarbamoylindolines with excellent 5-HT(2C) affinity and selectivity, crucial for the development of potential treatments for CNS disorders like depression and anxiety. These compounds show inverse agonist activity at the human cloned 5-HT(2C) receptor (Bromidge et al., 2000).
Methodologies for Synthesis of Isoindoloisoquinoline
Efficient methodologies have been developed for synthesizing oxidized forms of isoindoloisoquinoline and isoindolobenzazepine, which are important tetracyclic alkaloid cores. These methodologies involve intramolecular π-cationic cyclization of thionium ion species (Bousquet et al., 2006).
Antibacterial Activity of Isoindolinyl Quinolones
Research into isoindolinyl quinolones, including their synthesis and antibacterial activity, has been extensive. This includes the study of compounds like 7-(Isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, showing significant Gram-positive and Gram-negative activity (Hayashi et al., 2002).
Development of Novel Cyclic Indole-tetramers
The reaction of 5-bromoindolin-2-one with phosphoryl chloride has led to the discovery of novel symmetric cyclic indole-tetramers. These compounds are significant for further chemical synthesis and potentially pharmacological applications (Hiyoshi et al., 2006).
Cu-Catalysed Synthesis
A Cu(I)-catalysed synthesis approach for substituted 3-methyleneisoindolin-1-ones has been developed, which is significant for the creation of various substituted compounds (Gogoi et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-2,3-dihydro-1H-isoindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCXRORGYAHAAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564162 | |
Record name | 5-Bromo-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoisoindoline | |
CAS RN |
127168-84-7 | |
Record name | 5-Bromo-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromoisoindoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.